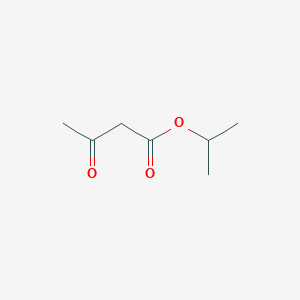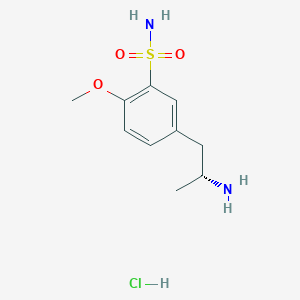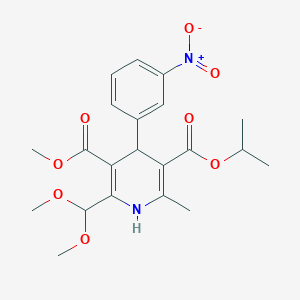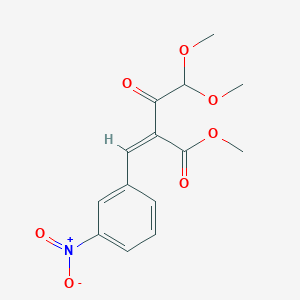
三乙酰间苯三酚
描述
三乙酰间苯三酚是间苯三酚的衍生物,间苯三酚是一种酚类化合物。它以其选择性抗增殖潜力而闻名,并已被探索用于各种药理学应用。 三乙酰间苯三酚是次级代谢的次要产物,与间苯三酚的其他衍生物相比,研究较少 .
科学研究应用
三乙酰间苯三酚具有广泛的科学研究应用:
作用机制
三乙酰间苯三酚通过几种机制发挥其作用:
抗癌活性: 它诱导细胞周期在 G1 期停滞,并增加活性氧的产生,导致癌细胞凋亡.
分子靶点: 该化合物与人血清白蛋白相互作用,这有助于将药物输送到肿瘤细胞.
涉及的途径: 它影响线粒体膜电位,并诱导癌细胞的氧化应激.
类似化合物:
间苯三酚: 母体化合物,以其解痉和肌肉松弛特性而闻名.
二乙酰间苯三酚: 具有显着抗菌活性的另一种衍生物.
单乙酰间苯三酚: 以其酶抑制特性而闻名.
独特性: 三乙酰间苯三酚因其选择性抗增殖潜力以及在配位化学中形成重要配体的能力而脱颖而出。 它独特的生物活性组合使其成为各种科学和工业应用中的一种有价值的化合物 .
生化分析
Biochemical Properties
TAPG interacts with various biomolecules, including enzymes and proteins. One significant interaction is with human serum albumin (HSA), a carrier protein that delivers anticancer drugs due to its accumulation in tumor cells . This interaction is characterized by a moderate affinity, favoring the easy diffusion of TAPG to the target tissue .
Cellular Effects
TAPG exhibits potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . It shows this cytotoxicity in a dose-dependent manner without showing any toxic effect to normal cells . TAPG treatment leads to G1 phase arrest in cancer cells and an increase in reactive oxygen species (ROS) production, along with a loss in mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of TAPG involves its interaction with HSA. The binding of TAPG strongly quenches the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction leads to the formation of a ground-state complex and causes secondary structural changes in HSA, including a decrease in α-helical content .
Transport and Distribution
TAPG interacts with HSA, which is considered a good carrier to deliver anticancer drugs due to its accumulation in tumor cells . This interaction suggests that HSA may play a role in the transport and distribution of TAPG within cells and tissues.
准备方法
合成路线和反应条件: 三乙酰间苯三酚可以通过涉及 Friedel-Craft 酰化的单锅法合成。该方法在生物降解催化剂(如甲磺酸)存在下,使用间苯三酚和乙酸酐或酰氯作为酰化剂。 该反应在无溶剂条件下进行,使其成为一种环境友好的方法 .
工业生产方法: 在工业环境中,三乙酰间苯三酚可以使用各种催化剂合成,例如氯化铝、三氟化硼乙醚和氯化锌。这些反应通常使用硝基苯作为溶剂。 由于这些催化剂和溶剂的毒性,人们正努力寻找更绿色的合成方法 .
化学反应分析
反应类型: 三乙酰间苯三酚会发生几种类型的化学反应,包括:
氧化: 它可以氧化形成各种氧化衍生物。
还原: 还原反应可以产生化合物的还原形式。
取代: 取代反应可以在分子中引入不同的官能团.
常见试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂可用于取代反应.
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生醌类,而还原可以产生羟基衍生物 .
相似化合物的比较
Phloroglucinol: The parent compound, known for its spasmolytic and muscle relaxant properties.
Diacetylphloroglucinol: Another derivative with significant antimicrobial activity.
Monoacetylphloroglucinol: Known for its enzyme-inhibiting properties.
Uniqueness: Triacetylphloroglucinol stands out due to its selective anti-proliferative potential and its ability to form important ligands in coordination chemistry. Its unique combination of biological activities makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHLDOEJYEQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356490 | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-87-7 | |
| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


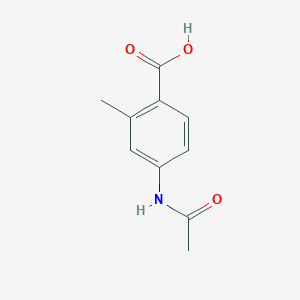
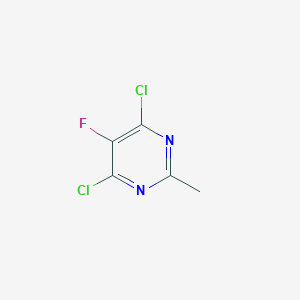
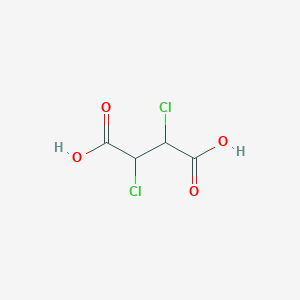



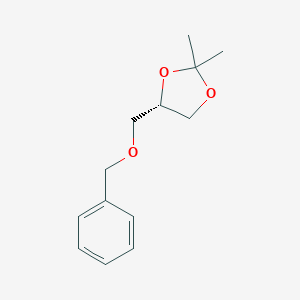
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)


